molecular formula C13H15FN4S B6460737 1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2548989-19-9

1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6460737
CAS No.: 2548989-19-9
M. Wt: 278.35 g/mol
InChI Key: QAIQJTBOCCBRDS-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that contains a piperazine ring substituted with a 2-fluorophenylmethyl group and a 1,2,5-thiadiazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the reaction of 2-fluorobenzyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a fully reduced piperazine derivative.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
  • 1-[(2-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
  • 1-[(2-methylphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Uniqueness

1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4S/c14-12-4-2-1-3-11(12)10-17-5-7-18(8-6-17)13-9-15-19-16-13/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIQJTBOCCBRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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